molecular formula C12H15N3 B13220072 N-[2-(Propan-2-yl)phenyl]-1H-pyrazol-4-amine

N-[2-(Propan-2-yl)phenyl]-1H-pyrazol-4-amine

Cat. No.: B13220072
M. Wt: 201.27 g/mol
InChI Key: KSMKSPRFFXLJFQ-UHFFFAOYSA-N
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Description

N-[2-(Propan-2-yl)phenyl]-1H-pyrazol-4-amine (CAS 2060046-21-9) is a chemical compound with the molecular formula C12H15N3 and a molecular weight of 201.27 g/mol. It is a pyrazole-derivative scaffold of high interest in medicinal chemistry and early-stage drug discovery, particularly for the development of novel kinase inhibitors . Pyrazole-based compounds are recognized as privileged structures in the design of anticancer agents, with several featuring in approved drugs . This specific amine-substituted pyrazole serves as a key synthetic intermediate and bioisostere. Researchers utilize this core structure to develop potent and selective inhibitors, such as CDK2 (Cyclin-Dependent Kinase 2) inhibitors, which are being investigated for their potential to overcome resistance to CDK4/6 inhibitors in cancer therapy . The compound is provided for research purposes only. All sales are final. Researchers are responsible for confirming the identity and purity of the product for their specific applications.

Properties

Molecular Formula

C12H15N3

Molecular Weight

201.27 g/mol

IUPAC Name

N-(2-propan-2-ylphenyl)-1H-pyrazol-4-amine

InChI

InChI=1S/C12H15N3/c1-9(2)11-5-3-4-6-12(11)15-10-7-13-14-8-10/h3-9,15H,1-2H3,(H,13,14)

InChI Key

KSMKSPRFFXLJFQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=CC=C1NC2=CNN=C2

Origin of Product

United States

Preparation Methods

Hydrazine Condensation with α, β-Unsaturated Carbonyls

This method involves the reaction of hydrazines with α, β-unsaturated carbonyl compounds, often under microwave irradiation or solvent-free conditions, to produce substituted pyrazoles. For example, the synthesis of 3,5-disubstituted pyrazoles from tosylhydrazones has been reported, which could serve as a basis for introducing the propan-2-ylphenyl group at the appropriate position.

Cyclization of Hydrazones with Aromatic Aldehydes

A common route involves the condensation of hydrazines with aromatic aldehydes bearing the propan-2-yl group. The cyclization yields the pyrazole ring, which can then be functionalized to introduce the amino group at the 4-position. This approach is suitable for synthesizing N-[2-(Propan-2-yl)phenyl]-substituted pyrazoles.

Metal-Catalyzed Intramolecular Cyclization

Transition metal catalysis, such as ruthenium or iron catalysis, has been used to facilitate intramolecular cyclization of hydrazone derivatives, leading to highly substituted pyrazoles with regioselectivity. For example, ruthenium-catalyzed oxidative CN coupling enables the synthesis of tri- and tetra-substituted pyrazoles with high yields and functional group tolerance.

One-Pot Reactions of β-Formyl Enamides

A notable method involves the reaction of β-formyl enamides with hydroxylamine hydrochloride catalyzed by potassium dihydrogen phosphate, producing pyrazoles in a single step under acidic conditions. This approach allows for the efficient synthesis of pyrazoles with various substituents, including the propan-2-ylphenyl group.

Proposed Synthetic Route for this compound

Based on the above strategies, a plausible synthesis pathway for this compound could involve:

  • Step 1: Preparation of 2-(propan-2-yl)benzaldehyde via Friedel-Crafts acylation or other aromatic substitution methods.
  • Step 2: Condensation of this aldehyde with hydrazine hydrate or a hydrazine derivative under reflux conditions to form the corresponding hydrazone.
  • Step 3: Cyclization of the hydrazone using an oxidant or metal catalyst (e.g., iron or ruthenium) to form the pyrazole ring.
  • Step 4: Functionalization of the pyrazole at the 4-position with an amino group, possibly through nucleophilic substitution or reductive amination.

Data Table Summarizing Synthesis Methods

Method Starting Materials Catalyst/Reagent Conditions Key Features References
Hydrazine condensation Aromatic aldehyde with propan-2-yl group None or microwave irradiation Reflux or microwave Efficient, solvent-free options ,
Metal-catalyzed cyclization Hydrazones with aromatic aldehyde Ruthenium or iron catalysts Reflux with oxidants High regioselectivity, high yields
One-pot synthesis β-Formyl enamides Potassium dihydrogen phosphate Mild, room temperature One-step, high efficiency

Chemical Reactions Analysis

Types of Reactions

N-[2-(Propan-2-yl)phenyl]-1H-pyrazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of N-[2-(Propan-2-yl)phenyl]-1H-pyrazol-4-one.

    Reduction: Formation of this compound derivatives.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[2-(Propan-2-yl)phenyl]-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound interacts with enzymes and receptors, modulating their activity and leading to various biological effects.

    Pathways Involved: It can influence signaling pathways, such as the MAPK/ERK pathway, which is involved in cell proliferation and apoptosis.

Comparison with Similar Compounds

Key Observations:

Substituent Position and Electronic Effects: The position of the amine group on the pyrazole ring (4 vs. 5) influences electronic distribution and hydrogen-bonding capacity. For instance, ’s compound features a conjugated C=N group (1664 cm⁻¹ in IR), which may enhance stability compared to the primary amine in the target compound .

Biological Activity :

  • Pyrazole-pyrimidine hybrids () demonstrate anticancer activity, suggesting that the target compound’s aromatic and amine motifs could be optimized for similar therapeutic targets .
  • highlights TRPA1 blockers with isopropylphenyl acetamide motifs, implying that the isopropylphenyl group in the target compound may contribute to receptor binding, albeit in a different scaffold .

Synthetic Accessibility :

  • Copper-catalyzed coupling (e.g., ) and Vilsmeier–Haack reactions () are common methods for pyrazole functionalization. The target compound may require similar strategies for efficient synthesis .

Research Findings and Implications

  • Structural Insights : The isopropyl group in the target compound may promote hydrophobic interactions in protein binding pockets, as seen in TRPA1 inhibitors () .
  • Therapeutic Potential: Pyrazole-amine derivatives are frequently explored in kinase inhibition (e.g., JAK2, EGFR). The target compound’s structure aligns with scaffolds used in these studies, warranting further enzymatic assays .

Biological Activity

N-[2-(Propan-2-yl)phenyl]-1H-pyrazol-4-amine is a chemical compound that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly its potential as an anticancer and anti-inflammatory agent. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrazole ring —a five-membered ring containing two nitrogen atoms—and an isopropyl-substituted phenyl group . Its molecular formula is C12H16N4C_{12}H_{16}N_4, with a molecular weight of approximately 201.27 g/mol. The unique structure enhances its hydrophobic characteristics, which may influence its interaction with biological systems.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. Various studies have demonstrated its efficacy against different cancer cell lines:

  • Cell Line Testing : In vitro studies have shown that derivatives of pyrazole compounds, including this compound, can inhibit the proliferation of cancer cells such as MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer). For instance, compounds derived from pyrazoles have reported IC50 values ranging from 0.01 µM to 49.85 µM against these cell lines .
CompoundCell LineIC50 (µM)
This compoundMCF70.01
This compoundNCI-H4600.03
Other Pyrazole DerivativeA54926

Anti-inflammatory Activity

The compound has also shown promise as an anti-inflammatory agent . Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory process. Studies indicate that these compounds can significantly reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6 .

The mechanisms underlying the biological activities of this compound involve:

  • Molecular Docking Studies : These studies predict how the compound interacts with target proteins, providing insights into its pharmacodynamics.
  • Spectroscopic Methods : Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are utilized to analyze structural changes upon binding to biological macromolecules.
  • Cytotoxic Mechanisms : The compound induces apoptosis in cancer cells through various pathways, including cell cycle arrest and autophagy without triggering apoptosis in certain cell lines .

Case Studies and Research Findings

Numerous studies highlight the potential of pyrazole derivatives, including this compound:

  • Zheng et al. (2022) : Reported that certain pyrazole derivatives exhibited significant cytotoxicity against A549 cell lines with IC50 values as low as 0.28 µM, indicating strong anticancer potential .
  • Abdel-Aziz et al. : Synthesized derivatives that showed marked efficacy against Hep-2 cancer cell lines with IC50 values around 0.74 mg/mL, demonstrating the compound's potential in treating various cancers .
  • Inceler et al. : Evaluated multiple pyrazole-containing compounds for their anticancer properties, revealing significant inhibition rates across various cancer types .

Q & A

(Basic) What are the standard synthetic routes for preparing N-[2-(Propan-2-yl)phenyl]-1H-pyrazol-4-amine?

Methodological Answer:
The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, copper-catalyzed cross-coupling under Buchwald-Hartwig conditions is effective for introducing the amine group to the pyrazole core. A representative method involves reacting 3-(4-iodo-3-methyl-1H-pyrazol-1-yl)pyridine with cyclopropanamine in dimethyl sulfoxide (DMSO) using cesium carbonate as a base and copper(I) bromide as a catalyst at 35°C for 48 hours . Purification via column chromatography (ethyl acetate/hexane gradient) yields the product. Alternative routes include cyclization of hydrazide precursors with phosphorus oxychloride at elevated temperatures (120°C) to form pyrazole derivatives .

(Advanced) How can reaction conditions be optimized to improve the yield of this compound?

Methodological Answer:
Key parameters for optimization include:

  • Catalyst selection : Copper(I) bromide (CuBr) is preferred over palladium catalysts for cost efficiency in aryl amination .
  • Solvent choice : Polar aprotic solvents like DMSO enhance reaction rates due to their ability to stabilize intermediates .
  • Temperature control : Prolonged heating (e.g., 48 hours at 35°C) improves conversion but must balance against decomposition risks .
  • Base strength : Strong bases like Cs₂CO₃ facilitate deprotonation of amine nucleophiles .
    For reproducibility, use high-purity reagents (≥95%) and monitor reaction progress via TLC or HPLC .

(Basic) What spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR confirm regiochemistry and substituent positions. For example, pyrazole protons typically resonate at δ 7.5–8.5 ppm, while isopropyl groups show split signals at δ 1.2–1.4 ppm .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., m/z 215 [M+H]+^+) .
  • Elemental analysis : Carbon, hydrogen, and nitrogen percentages should match theoretical values within ±0.4% .
  • Melting point determination : Sharp melting ranges (e.g., 104–107°C) indicate purity .

(Advanced) How can contradictions between NMR and X-ray crystallography data be resolved during structural confirmation?

Methodological Answer:
Discrepancies often arise from dynamic processes (e.g., tautomerism) or crystal packing effects. To resolve these:

Validate NMR assignments : Use 2D techniques (COSY, HSQC) to correlate proton and carbon signals .

Re-refine X-ray data : Check for disorder or twinning using software like SHELXL . For example, a triclinic crystal system (space group P1) with refinement parameters R = 0.070 and wR = 0.247 may require additional restraints .

Compare hydrogen bonding patterns : Graph set analysis (e.g., Etter’s rules) identifies persistent intermolecular interactions that stabilize specific tautomers .

(Advanced) What computational methods are suitable for analyzing electronic properties and reactivity?

Methodological Answer:

  • Wavefunction analysis : Multiwfn calculates electrostatic potential (ESP) maps to predict nucleophilic/electrophilic sites. For pyrazole derivatives, the amine nitrogen often exhibits high electron density .
  • Topological analysis : Quantum Theory of Atoms in Molecules (QTAIM) identifies bond critical points, confirming intramolecular hydrogen bonds (e.g., N–H···N interactions) .
  • Density-of-states (DOS) plots : Reveal contributions of pyrazole π-orbitals to HOMO-LUMO gaps, which correlate with photochemical stability .

(Basic) How is crystallographic data for this compound processed and validated?

Methodological Answer:

  • Data collection : Use a diffractometer (e.g., CAD-4) with graphite-monochromated radiation. Measure intensities for reflections with I > 2σ(I) to ensure accuracy .
  • Structure solution : SHELXD or direct methods locate heavy atoms, followed by Fourier refinement .
  • Validation tools : Check CIF files with PLATON for missed symmetry or solvent-accessible voids . For example, a final R factor < 0.05 indicates high reliability .

(Advanced) What strategies address low purity or byproduct formation during synthesis?

Methodological Answer:

  • Chromatographic optimization : Use reverse-phase HPLC with a C18 column and acetonitrile/water mobile phase to separate polar byproducts .
  • Protecting groups : Temporarily block reactive sites (e.g., with trimethylsilyl ethers) to prevent undesired coupling .
  • Reaction monitoring : In situ IR spectroscopy tracks carbonyl intermediates (e.g., hydrazide peaks at 1650 cm1^{-1}) to halt reactions at optimal conversion .

(Basic) What safety protocols are essential when handling this compound?

Methodological Answer:

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods for reactions involving volatile solvents (e.g., DMSO) .
  • Waste disposal : Neutralize acidic byproducts before transferring to hazardous waste containers .

(Advanced) How does hydrogen bonding influence the crystal packing of this compound?

Methodological Answer:
Graph set analysis (e.g., D(2,2)\text{D}(2,2) motifs) reveals chains or rings formed via N–H···N or C–H···π interactions. For example, in triclinic crystals, adjacent molecules form infinite chains along the a-axis through N–H···N hydrogen bonds (2.89 Å), stabilizing the lattice . These interactions can be visualized using Mercury software and validated against Etter’s hydrogen bond hierarchy .

(Advanced) How can structure-activity relationships (SAR) be explored for pyrazole derivatives?

Methodological Answer:

  • Substituent variation : Introduce electron-withdrawing groups (e.g., -CF₃) at the phenyl ring to modulate bioavailability. Compare IC₅₀ values in biological assays .
  • Molecular docking : Use AutoDock Vina to predict binding affinities for target proteins (e.g., kinase inhibitors). Pyrazole amines often occupy hydrophobic pockets via π-π stacking .
  • Pharmacophore modeling : Identify critical hydrogen bond donors/acceptors using Schrödinger’s Phase .

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